{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid
Description
{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid is a sulfonamide-derived acetic acid compound characterized by a methanesulfonamido group linked to a glycine backbone, with a 2-methylbenzyl (ortho-tolylmethyl) substituent on the nitrogen atom. Its structure (Fig. Sulfonamides are historically significant as antimicrobial agents, though modern derivatives often target enzymes like carbonic anhydrases or proteases. The ortho-methyl substitution on the benzyl group may influence steric interactions and metabolic stability compared to other analogs.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl-methylsulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-5-3-4-6-10(9)7-12(8-11(13)14)17(2,15)16/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGUNTXKUJOSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the use of large-scale reactors and purification techniques to achieve high purity levels. The process involves the optimization of reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the compound.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core sulfonamido-acetic acid motifs but differ in substituents, aromatic systems, or functional groups.
Substituent Position and Stereochemistry
- Compound 1: (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid (CAS 60712-47-2) Features a para-methylphenyl sulfonyl group and a phenylacetic acid backbone with R-configuration. The stereospecific R-configuration may confer selectivity in chiral environments (e.g., enzyme binding) .
- Target Compound : The ortho-methylbenzyl group introduces steric hindrance near the sulfonamide nitrogen, which could reduce rotational freedom and alter binding kinetics compared to Compound 1’s para-substituted system.
Halogenation Effects
- Bond lengths and angles are similar to non-halogenated analogs (e.g., 2-(phenylsulfonamido)acetic acid), but iodine’s electron-withdrawing nature may reduce solubility in aqueous media .
- Target Compound : Lacks halogenation, favoring hydrophobicity from the methylbenzyl group. This may improve membrane permeability but reduce polar interactions compared to iodinated analogs.
Aromatic System Modifications
- The N-methyl group reduces hydrogen-bonding capacity but may enhance metabolic stability .
- Target Compound : Uses a simpler benzene ring, likely reducing steric demands and improving synthetic accessibility. The methylbenzyl group balances hydrophobicity without the complexity of naphthalene.
Functional Group Variations
- Compound 4 : 2-(N-Methyl4-acetamidobenzenesulfonamido)acetic Acid (CAS 99842-24-7)
- Target Compound : The absence of an acetamido group reduces polarity, favoring hydrophobic interactions. The ortho-methylbenzyl substituent may confer greater conformational rigidity compared to Compound 4’s para-acetamido flexibility.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings and Implications
Hydrophobicity : Compared to halogenated or acetamido-containing analogs, the target’s structure favors lipid solubility, suggesting better cell membrane penetration .
Synthetic Accessibility : The absence of complex substituents (e.g., iodine, naphthalene) may streamline synthesis compared to Compounds 2 and 3 .
Notes
- Contradictions in substituent effects (e.g., para vs. ortho methylation on solubility) require experimental validation.
- Further studies should explore the impact of stereochemistry, as enantiomeric purity is critical in drug design .
Biological Activity
{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a methanesulfonamide group attached to an acetic acid moiety, suggests possible interactions with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure
The chemical structure of {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid can be represented as follows:
This structure highlights the functional groups that may contribute to its biological activity, including the sulfonamide and acetic acid functionalities.
The biological activity of {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that sulfonamides can act as enzyme inhibitors by binding to active sites, thereby blocking enzymatic activity. This compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes, making it a potential candidate for anti-inflammatory therapies .
Biological Activity Overview
The following table summarizes key biological activities associated with {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid:
Case Studies and Research Findings
- Anti-inflammatory Studies : A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the sulfonamide group significantly enhanced anti-inflammatory properties. The results indicated that compounds with similar structures could effectively inhibit COX-2, leading to reduced inflammation in animal models .
- Antitumor Activity : Research has shown that certain sulfonamide derivatives exhibit antitumor effects by inducing apoptosis in cancer cells. Specifically, compounds similar to {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity .
- Antimicrobial Effects : In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
